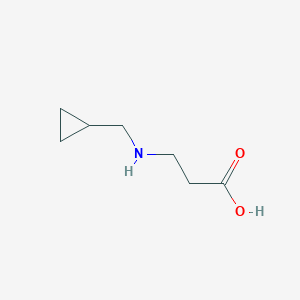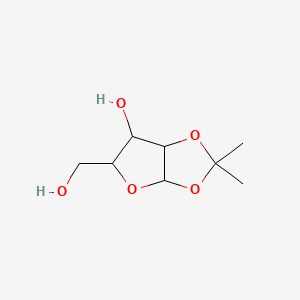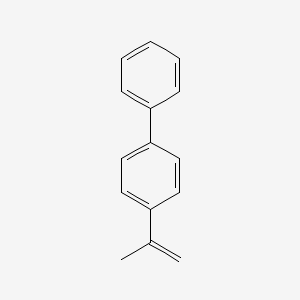
4-(1-Propen-2-yl)biphenyl
Übersicht
Beschreibung
“4-(1-Propen-2-yl)biphenyl” is a chemical compound with the molecular formula C15H14 . It belongs to the class of organic compounds known as biphenyls and derivatives, which are organic compounds containing two benzene rings linked together by a C-C bond .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as 5-[4′-(substituted-methyl)[1,1′-biphenyl]-2-yl]-1H-tetrazoles have been synthesized through reactions involving acetylenic dipolarophile and 4′-(azidomethyl)[1,1′-biphenyl]-2-carbonitrile .Wissenschaftliche Forschungsanwendungen
Tyrosinase Inhibition
Biphenyl-based compounds, including 4-(1-Propen-2-yl)biphenyl, have been studied for their potential in inhibiting tyrosinase, an enzyme involved in melanin production. Compounds with a biphenyl moiety have shown significant anti-tyrosinase activities, comparable to standard inhibitors like kojic acid. This suggests their potential use in treating hyperpigmentation disorders (Kwong et al., 2017).
Electrochemical Applications
This compound derivatives have been explored for their role in corrosion inhibition, particularly for protecting metals like mild steel in acidic environments. These compounds demonstrate high efficiency in mitigating corrosion, which is of significant interest in industrial applications (Baskar et al., 2012).
Antimicrobial Properties
Some derivatives of biphenyl, including those related to this compound, exhibit notable antimicrobial properties. They have been tested against various pathogenic fungi and bacteria, showing potential as antifungal and antibacterial agents. This opens up possibilities for their use in developing new antimicrobial drugs (Castellano et al., 2003).
Fluorescence Studies
Biphenyl-based compounds have been studied for their fluorescence properties, which can have applications in biochemical and analytical research. Their solubility, color, absorbance, and fluorescence characteristics in different solvents have been documented, providing insights into their potential as fluorescent probes or in material sciences (Baskar & Subramanian, 2011).
Molecular Docking and Biological Activity
Advanced techniques like molecular docking have been employed to understand the biological activity of biphenyl-based compounds. They have been analyzed for potential anticancer and antimicrobial activities, providing insights into their interactions with various biological molecules and targets (Viji et al., 2020).
Synthesis and Characterization
The synthesis and structural characterization of biphenyl compounds, including those related to this compound, are key areas of research. Understanding their crystal structures, molecular interactions, and chemical properties is essential for their application in various scientific fields (Salian et al., 2018).
Wirkmechanismus
Target of Action
It is known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are the carbon atoms that are being coupled .
Mode of Action
In the context of SM coupling reactions, 4-(1-Propen-2-yl)biphenyl likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its use in sm coupling reactions, it can be inferred that it plays a role in the synthesis of complex organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role in facilitating SM coupling reactions . By enabling the formation of new carbon-carbon bonds, it contributes to the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conditions under which SM coupling reactions are performed can impact the effectiveness of the compound . These reactions are known for their mild and functional group tolerant reaction conditions , suggesting that the compound may exhibit stability and efficacy under a range of environmental conditions.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 4-(1-Propen-2-yl)biphenyl are largely due to its ability to inhibit prostaglandin synthesis . Prostaglandins are a group of physiologically active lipid compounds that play key roles in inflammation and pain. By inhibiting their synthesis, this compound can exert anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve the inhibition of prostaglandin synthesis This could potentially involve binding interactions with enzymes involved in prostaglandin synthesis, leading to their inhibition
Temporal Effects in Laboratory Settings
Given its stability and transition temperature of around 120°C , it is likely to be stable over time under typical laboratory conditions.
Dosage Effects in Animal Models
Its anti-inflammatory effects in mice suggest that it may have a dose-dependent effect on inflammation .
Metabolic Pathways
It is known to be metabolized by microorganisms and can be found in water supplies and soils , suggesting that it may be involved in environmental biochemical cycles.
Transport and Distribution
Given its solubility in organic solvents and insolubility in water , it may interact with lipid-based structures within cells and tissues.
Eigenschaften
IUPAC Name |
1-phenyl-4-prop-1-en-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-12(2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSHXUNZIQVXJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxyphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B3130475.png)
![4-fluorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B3130493.png)
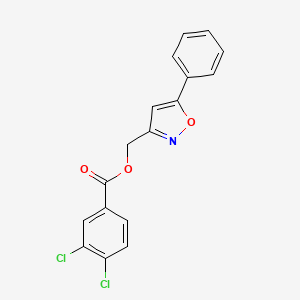

![Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3130517.png)

![4-methyl-3-{3-[(4-methylbenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole](/img/structure/B3130537.png)
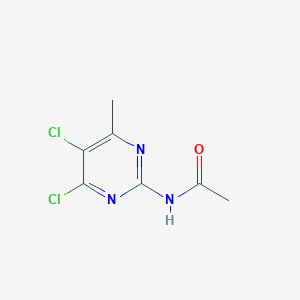
![N-[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B3130544.png)
![N-{1-[3-(dimethylamino)propyl]-1H-1,2,3,4-tetraazol-5-yl}-N,N-dimethylamine](/img/structure/B3130550.png)
![2-[(3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thienyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B3130556.png)
![1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone](/img/structure/B3130559.png)
